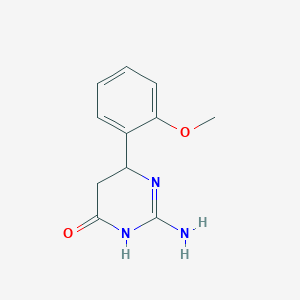

2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one

Descripción

Propiedades

Fórmula molecular |

C11H13N3O2 |

|---|---|

Peso molecular |

219.24 g/mol |

Nombre IUPAC |

2-amino-4-(2-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H13N3O2/c1-16-9-5-3-2-4-7(9)8-6-10(15)14-11(12)13-8/h2-5,8H,6H2,1H3,(H3,12,13,14,15) |

Clave InChI |

NBQCOGCCKYMJKN-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1C2CC(=O)NC(=N2)N |

Origen del producto |

United States |

Métodos De Preparación

Three-Component Reaction Protocol

Reagents :

-

Meldrum’s acid

-

2-Methoxybenzaldehyde

-

Guanidinium carbonate

Conditions :

-

Catalyst : Amino-functionalized MCM-41 (10 mol%)

-

Solvent : DMF (0.5 mL)

-

Temperature : 120°C

Advantages :

-

Short Reaction Time : Completes in ≤3 hours vs. 24 hours for conventional methods.

-

Reusable Catalyst : Amino-MCM-41 retains activity for ≥5 cycles.

Characterization Data :

-

-NMR (DMSO-d₆) : δ 2.40 (m, 2H, CH₂), 4.68 (t, J = 8.0 Hz, 1H, CH), 6.48 (s, 2H, NH₂), 7.33–7.70 (m, 4H, aromatic).

Solvent-Free Catalytic Approaches

KF/Al₂O₃-Catalyzed Synthesis

Procedure :

-

Reagents : Meldrum’s acid, 2-methoxybenzaldehyde, guanidinium carbonate.

-

Catalyst : KF/Al₂O₃ (15 mol%).

-

Conditions : 120°C, 5 hours.

Limitations :

K₂CO₃-Assisted Synthesis

Conditions :

-

Solvent : DMF (0.5 mL).

-

Temperature : 120°C.

-

Time : 3.5 hours.

Trade-offs :

Mechanochemical Synthesis

Ball milling techniques offer a green alternative, though specific data for 2-methoxyphenyl derivatives are limited. General parameters for analogous compounds include:

-

Reagents : Equimolar aldehyde, Meldrum’s acid, guanidinium carbonate.

-

Conditions : 25 Hz, 30 minutes.

Post-Synthetic Modifications

Oxidative Desulfurization

For thione analogs, mCPBA (3-chloroperbenzoic acid) cleaves C–S bonds:

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Biginelli (Modified) | H₃PO₄ | Ethanol | 78 | 7 | 55 |

| Meldrum’s Acid + MCM-41 | Amino-MCM-41 | DMF | 120 | 1 | 72 |

| KF/Al₂O₃ | KF/Al₂O₃ | Solvent-free | 120 | 5 | 65 |

| K₂CO₃ | K₂CO₃ | DMF | 120 | 3.5 | 65 |

| mCPBA Oxidation | – | DCM | 25 | 3 | 85 |

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions with electron-rich aldehydes (e.g., 4-methoxy vs. 2-methoxy) require careful stoichiometric control.

-

Byproduct Formation : Acetone elimination from Meldrum’s acid necessitates rapid cyclization to minimize decomposition.

-

Scale-Up : Solvent-free protocols using amino-MCM-41 are preferred for industrial applications due to lower E-factor .

Análisis De Reacciones Químicas

Tipos de reacciones

2-Amino-6-(2-metoxifenil)-5,6-dihidropirimidin-4(3H)-ona puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de dihidropirimidina.

Sustitución: El grupo amino puede participar en reacciones de sustitución con electrófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos como los haluros de alquilo .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden producir varias pirimidinonas sustituidas .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of dihydropyrimidinones exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study published in Pharmaceuticals, derivatives were synthesized and evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The results demonstrated that certain derivatives showed potent inhibitory activity against DHFR, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that dihydropyrimidinones can exhibit activity against a range of bacterial strains.

Data Table: Antimicrobial Activity of Dihydropyrimidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one | P. aeruginosa | 64 µg/mL |

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of pyrimidine derivatives. The ability to modulate neurotransmitter systems and reduce oxidative stress indicates that compounds like 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one may be beneficial in treating neurodegenerative diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal injury. The findings suggested that these compounds could significantly reduce neuronal cell death, indicating their therapeutic potential in conditions like Alzheimer's disease .

Synthesis and Development

The synthesis of 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to enhance yield and purity while minimizing environmental impact.

Mecanismo De Acción

El mecanismo de acción de 2-Amino-6-(2-metoxifenil)-5,6-dihidropirimidin-4(3H)-ona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one are best understood through comparison with related pyrimidinone derivatives. Key differences include substituent position, saturation state, stereochemistry, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings

The biphenyl substituent in (6S)-2-amino-6-(3'-methoxybiphenyl-3-yl)-3,6-dimethyl-... increases molecular weight and lipophilicity, critical for BACE inhibition .

Saturation and Flexibility: The 5,6-dihydro structure introduces partial saturation, enabling conformational adaptability for enzyme binding. This contrasts with fully unsaturated analogs (e.g., 2-amino-6-chloropyrimidin-4(3H)-one), which are rigid and often used as synthetic intermediates .

Stereochemistry :

- The (6S)-configured compound () demonstrates the importance of stereochemistry in biological activity, as enantiomers may exhibit divergent binding modes .

Physicochemical Properties :

- Methoxy groups improve water solubility via hydrogen bonding, whereas alkyl or aromatic substituents (e.g., phenethyl in ) enhance lipophilicity, affecting membrane permeability .

Actividad Biológica

2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one, also known by its CAS number 892761-69-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one is with a molecular weight of approximately 189.21 g/mol. The compound features a pyrimidine ring substituted with an amino group and a methoxyphenyl group, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Testing : In studies involving multiple cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell proliferation. Specific IC50 values reported include:

- A549 (Lung Cancer) : IC50 = 1.07 ± 0.22 µg/mL

- HepG2 (Liver Cancer) : IC50 = 0.61 ± 0.19 µg/mL

- SGC-7901 (Gastric Cancer) : IC50 = 0.51 ± 0.13 µg/mL

These results suggest that the compound has a strong inhibitory effect on cancer cell growth compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain limited.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the methoxy group on the phenyl ring appears to enhance its activity compared to other similar pyrimidine derivatives. Structure-activity relationship studies suggest that modifications to the pyrimidine core can significantly alter its potency against various biological targets .

Case Studies and Research Findings

Several case studies have documented the effects of this compound in different biological contexts:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival times compared to control groups.

- Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways and modulate key signaling pathways involved in cell survival .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one?

- Methodological Answer :

-

Route 1 : A green, solvent-free approach involves the tandem reaction of 2-methoxybenzaldehyde derivatives, Meldrum’s acid, and isothioureas. This method emphasizes sustainability and yields up to 89% under optimized conditions .

-

Route 2 : Cyclocondensation of β-aminoamides with triethyl orthoacetate, producing dihydropyrimidinones via a six-membered transition state. This method avoids corrosive reagents and uses mild acetic acid catalysis .

-

Characterization : Post-synthesis, confirm structure via /-NMR (e.g., δ 7.2–6.8 ppm for aromatic protons), IR (C=O stretch ~1650 cm), and X-ray crystallography (if crystalline) .

Method Reagents/Conditions Yield (%) Key Reference Green synthesis Aldehydes, Meldrum’s acid, isothioureas, HO additive 70–89 Cyclocondensation β-Aminoamides, triethyl orthoacetate, acetic acid 65–85

Q. How is the compound’s tautomeric behavior analyzed experimentally?

- Methodological Answer :

- Variable-Temperature (VT) NMR : Monitor proton shifts in DMSO-d across 25–80°C to detect keto-enol tautomerism.

- X-ray Crystallography : Resolve hydrogen bonding networks (e.g., N–H⋯O interactions) to confirm dominant tautomeric forms .

- Computational Modeling : Compare DFT-optimized tautomer energies with experimental data to validate stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction. For example, a discrepancy in carbonyl signals may arise from solvent effects or polymorphism, resolved via crystallography .

- Dynamic NMR (DNMR) : Detect slow-exchange processes (e.g., ring puckering in dihydropyrimidinones) by analyzing line-shape changes at varying temperatures .

Q. What strategies optimize regioselectivity in functionalizing the dihydropyrimidinone core?

- Methodological Answer :

- Directed Metalation : Use Lewis acids (e.g., BF·OEt) to activate specific positions for electrophilic substitution.

- Protecting Groups : Temporarily block the 2-amino group with Boc anhydride to direct reactions to the 6-aryl position .

- Computational Guidance : Apply Fukui indices to predict electrophilic/nucleophilic sites based on frontier molecular orbitals .

Q. How do solvent and catalyst choices influence the sustainability of synthesis?

- Methodological Answer :

- Water as Solvent : Reduces toxicity and enables facile product isolation. For example, aqueous-phase synthesis minimizes byproducts and improves atom economy .

- Biocatalysis : Explore lipases or proteases for enantioselective modifications, avoiding heavy-metal catalysts .

Data Contradiction Analysis

Q. Why might X-ray and solution-phase NMR data suggest different molecular conformations?

- Methodological Answer :

- Crystal Packing Effects : Solid-state structures may stabilize non-dominant conformers via intermolecular H-bonds or π-stacking (e.g., face-to-face distances of ~3.7 Å observed in related compounds) .

- Solution Dynamics : Conformational flexibility in solution (e.g., ring inversion) averages NMR signals, masking minor tautomers. Use NOESY to detect through-space correlations and infer solution-phase geometry .

Mechanistic Insights

Q. What is the proposed mechanism for dihydropyrimidinone formation via β-aminoamide cyclization?

- Methodological Answer :

Carbonyl Activation : Triethyl orthoacetate generates a stabilized carbocation intermediate.

Nucleophilic Attack : The β-aminoamide’s amine attacks the electrophilic carbon, forming a six-membered transition state.

Ring Closure : Amide nitrogen participates in cyclization, releasing ethanol and yielding the dihydropyrimidinone core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.